molecular formula C13H11N3O B021366 2-(4-Aminophenyl)benzo[d]oxazol-5-amine CAS No. 13676-47-6

2-(4-Aminophenyl)benzo[d]oxazol-5-amine

Cat. No.: B021366
CAS No.: 13676-47-6
M. Wt: 225.25 g/mol
InChI Key: UMGYJGHIMRFYSP-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)benzo[d]oxazol-5-amine is an organic compound with the molecular formula C13H11N3O. It is characterized by the presence of both amino and benzo[d]oxazole groups, which contribute to its unique chemical properties. This compound is known for its off-white to tan solid appearance and is sensitive to air .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine typically involves the condensation of 4-nitroaniline with 2-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzo[d]oxazole ring. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate and final products are typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Aminophenyl)benzo[d]oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and light-sensitive materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzo[d]oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
  • 2-(4-Aminophenyl)benzo[d]oxazol-6-amine
  • 2-(4-Aminophenyl)benzo[d]oxazol-5-nitro

Uniqueness

2-(4-Aminophenyl)benzo[d]oxazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino groups and the benzo[d]oxazole ring contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-(4-aminophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGYJGHIMRFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346724
Record name 2-(4-Amino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13676-47-6
Record name 2-(4-Amino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Aminophenyl)benzoxazol-5-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 7.5-gram portion of the 2-(p-nitrophenyl)-5-nitrobenzoxazole is dissolved in 100 milliliters of 1,4-dioxane. A 10% palladium-on-carbon catalyst (2.0 grams) is added, and the mixture stirred under nitrogen. The mixture is heated to 53° C., and hydrogen gas is bubbled into the mixture for about 6.5 hours. The catalyst is then filtered off and the remaining solution added to water. The solvent and water are then evaporated off to yield 2-(p-aminophenyl)-5-aminobenzoxazole.
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Synthesis routes and methods II

Procedure details

2-(4-Nitrophenyl)-5-nitrobenzoxazole (30 g, 0.105 mol), ethoxyethanol (300 mL) and 10 percent Pd/C (300 mg) were placed in a 600 mL Parr Reactor. The reactor was heated to 70° C. at 50 psi hydrogen (340 kPa) for 3 hours, then 90° C. at 150 psi hydrogen (1033 kPa) for an additional 16 hours. After the hydrogen was vented off, the solution was filtered hot under nitrogen. A portion of the solvent (100 mL) was removed from the solution and deionized water (100 mL) was added thereto, causing product to precipitate. The solution containing the precipitated product was stirred and refluxed for 1 hour. The solution was cooled to room temperature, and the product was filtered and washed with methanol (50 mL). The product was dried and 20.7 g (87 percent yield) of an off-white solid having a melting point of 226° C. to 228° C. was obtained.
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87%

Synthesis routes and methods III

Procedure details

The process of claim 17 wherein the 2-(4-nitrophenyl)-5-nitrobenzoxazole is reduced by hydrogen and palladium or platinum over carbon in the presence of ethoxyethanol under such conditions to form 2-(4-aminophenyl)-5-aminobenzoxazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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